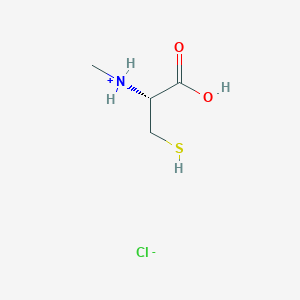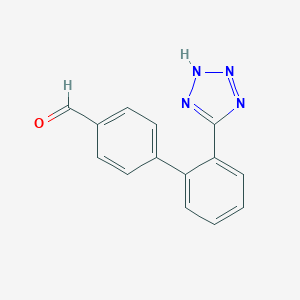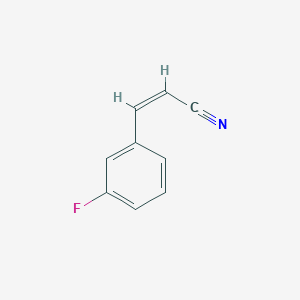
(Z)-3-(3-fluorophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(3-fluorophenyl)acrylonitrile is a chemical compound that is commonly used in scientific research for its unique properties. This compound is known for its ability to interact with biological systems in a specific way, making it a valuable tool for studying various physiological processes. In
作用机制
The mechanism of action of (Z)-3-(3-fluorophenyl)acrylonitrile involves the selective binding to certain proteins and enzymes, leading to changes in their activity and function. This compound is known to interact with various receptors, ion channels, and enzymes, affecting their function and activity in a specific way.
生化和生理效应
The biochemical and physiological effects of (Z)-3-(3-fluorophenyl)acrylonitrile depend on the specific protein or enzyme that it interacts with. This compound has been shown to affect various physiological processes, including cell signaling, metabolism, and gene expression. Additionally, (Z)-3-(3-fluorophenyl)acrylonitrile has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapies.
实验室实验的优点和局限性
The advantages of using (Z)-3-(3-fluorophenyl)acrylonitrile in lab experiments include its selectivity and specificity for certain proteins and enzymes, allowing for precise targeting and visualization of their activity. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental settings.
The limitations of using (Z)-3-(3-fluorophenyl)acrylonitrile in lab experiments include its potential toxicity and the need for careful handling and storage. Additionally, this compound may not be suitable for studying certain physiological processes, as its selectivity may limit its usefulness in certain experimental settings.
未来方向
There are many potential future directions for the use of (Z)-3-(3-fluorophenyl)acrylonitrile in scientific research. Some of these directions include the development of novel drugs and therapies for various diseases, the study of complex physiological processes, and the exploration of new applications for this compound in scientific research. Additionally, further research is needed to fully understand the mechanism of action and potential limitations of (Z)-3-(3-fluorophenyl)acrylonitrile, as well as its potential for use in clinical settings.
合成方法
The synthesis of (Z)-3-(3-fluorophenyl)acrylonitrile involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base catalyst. The resulting product is then subjected to a Knoevenagel condensation reaction with acetic anhydride, yielding (Z)-3-(3-fluorophenyl)acrylonitrile.
科学研究应用
(Z)-3-(3-fluorophenyl)acrylonitrile is commonly used in scientific research as a fluorescent probe for studying various physiological processes. This compound is known for its ability to selectively bind to certain proteins and enzymes, allowing researchers to visualize and track their activity in real-time. Additionally, (Z)-3-(3-fluorophenyl)acrylonitrile is used in the development of novel drugs and therapies for various diseases, including cancer and neurological disorders.
属性
CAS 编号 |
115665-80-0 |
|---|---|
产品名称 |
(Z)-3-(3-fluorophenyl)acrylonitrile |
分子式 |
C9H6FN |
分子量 |
147.15 g/mol |
IUPAC 名称 |
(Z)-3-(3-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H/b4-2- |
InChI 键 |
LZCORSHIMPJAAK-RQOWECAXSA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)/C=C\C#N |
SMILES |
C1=CC(=CC(=C1)F)C=CC#N |
规范 SMILES |
C1=CC(=CC(=C1)F)C=CC#N |
同义词 |
2-Propenenitrile,3-(3-fluorophenyl)-,(Z)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



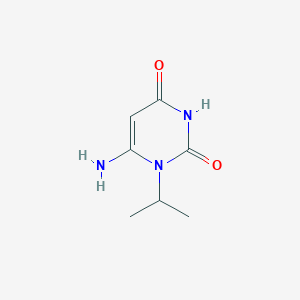
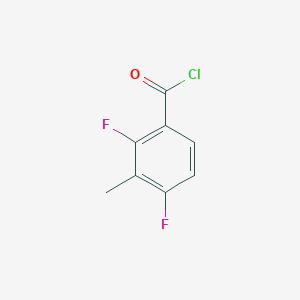
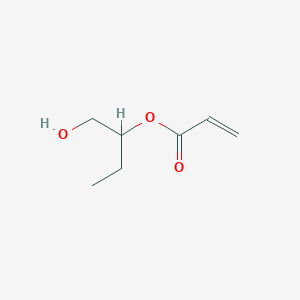
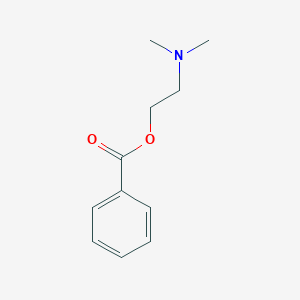
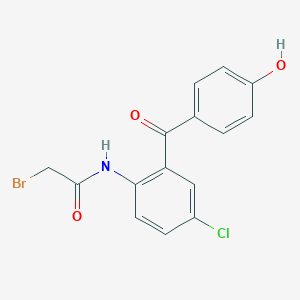
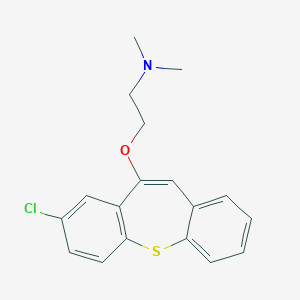
![10-Hydroxybenzo[h]quinoline](/img/structure/B48255.png)
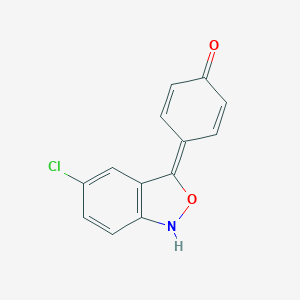
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)
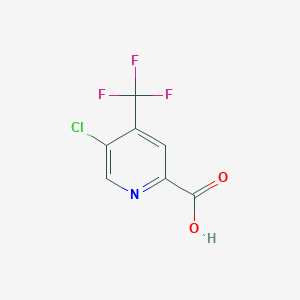
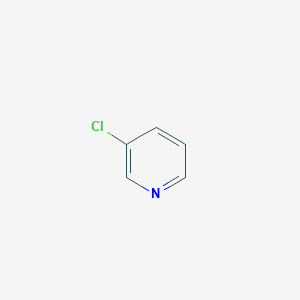
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
